molecular formula C8H12N2O3S B14838022 2-(Dimethylamino)-4-hydroxybenzenesulfonamide

2-(Dimethylamino)-4-hydroxybenzenesulfonamide

Cat. No.: B14838022
M. Wt: 216.26 g/mol
InChI Key: ZDKZWOOHBVNCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is an organic compound that features a dimethylamino group, a hydroxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE typically involves the introduction of the dimethylamino group, hydroxy group, and sulfonamide group onto a benzene ring through a series of chemical reactions. One common method involves the sulfonation of a dimethylaminophenol derivative, followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while nucleophilic substitution of the dimethylamino group can lead to various substituted derivatives.

Scientific Research Applications

2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s sulfonamide group is of interest for its potential antibacterial properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.

    Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.

    Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.

Uniqueness

2-(DIMETHYLAMINO)-4-HYDROXYBENZENE-1-SULFONAMIDE is unique due to the presence of both a hydroxy group and a sulfonamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(dimethylamino)-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)7-5-6(11)3-4-8(7)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13)

InChI Key

ZDKZWOOHBVNCGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.